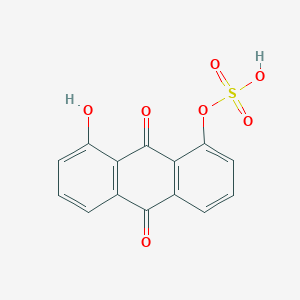![molecular formula C13H7Cl2F4NO B14314135 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline CAS No. 115812-52-7](/img/structure/B14314135.png)
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:
Halogenation: The starting material, a suitable aromatic compound, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution reactions to introduce the phenoxy group. This step often requires the use of strong bases and specific reaction conditions to achieve high yields.
Coupling Reactions: The final step involves coupling the substituted aromatic compound with aniline derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and phenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(difluoromethoxy)aniline
Uniqueness
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of halogen atoms and the phenoxy group on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
115812-52-7 |
|---|---|
Molecular Formula |
C13H7Cl2F4NO |
Molecular Weight |
340.10 g/mol |
IUPAC Name |
3,5-dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7Cl2F4NO/c14-8-5-9(20)11(16)10(15)12(8)21-7-3-1-2-6(4-7)13(17,18)19/h1-5H,20H2 |
InChI Key |
QAYOKLIEJXFJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C(=C2Cl)F)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


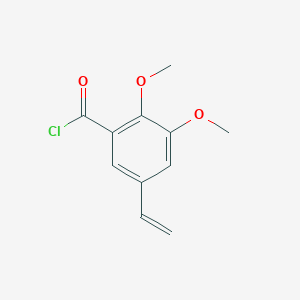
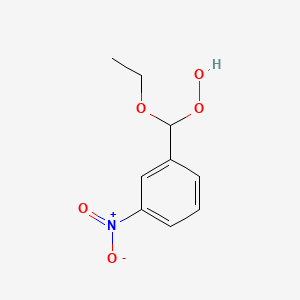
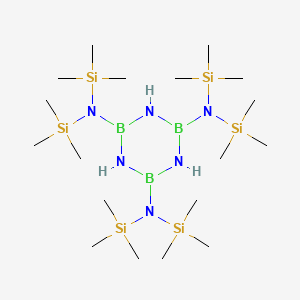
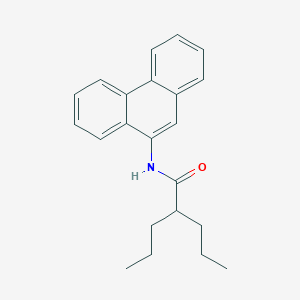
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
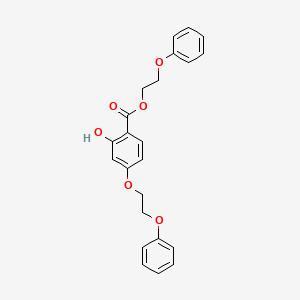
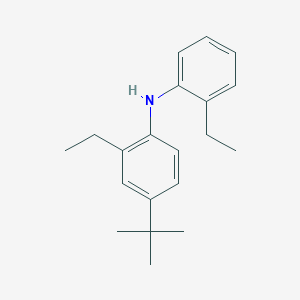
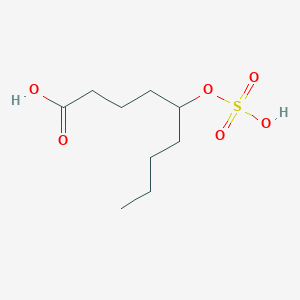
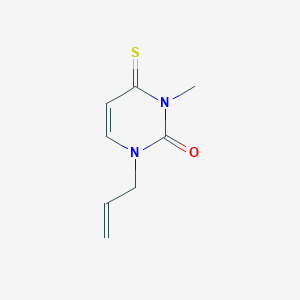
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
